molecular formula C22H16O B033782 (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone CAS No. 110876-52-3

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B033782
CAS No.: 110876-52-3
M. Wt: 296.4 g/mol
InChI Key: GCDFSVMEIZNGPZ-UHFFFAOYSA-N
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Description

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone is an organic compound with the molecular formula C22H16O It is a polycyclic aromatic ketone, consisting of two naphthalene rings connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-Methylnaphthalene and naphthalene-2-carbonyl chloride.

    Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

    Procedure: The naphthalene-2-carbonyl chloride is added dropwise to a solution of 2-methylnaphthalene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, then gradually warmed to room temperature.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Purification: Employing industrial-scale purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or quinones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanol.

    Substitution: Formation of halogenated derivatives like 2-bromo- or 2-chloronaphthalene derivatives.

Scientific Research Applications

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound can:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

    Interact with DNA: Intercalate between DNA bases, potentially affecting gene expression and replication.

    Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylnaphthalen-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthyl group.

    (2-Methylnaphthalen-1-yl)(naphthalen-1-yl)methanone: Similar structure but with the naphthyl group attached at a different position.

Uniqueness

(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone is unique due to its specific arrangement of naphthalene rings, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2-methylnaphthalen-1-yl)-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O/c1-15-10-11-17-7-4-5-9-20(17)21(15)22(23)19-13-12-16-6-2-3-8-18(16)14-19/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDFSVMEIZNGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627040
Record name (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110876-52-3
Record name (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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